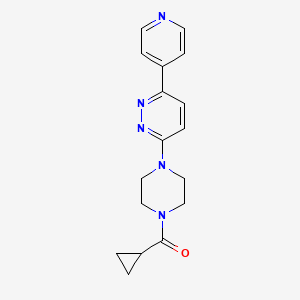![molecular formula C12H11Cl2N3OS B6532988 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide CAS No. 332407-62-2](/img/structure/B6532988.png)
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide, also known as N-dichloroacetamidine (NDCA), is a synthetic compound that has been studied for its wide range of applications in scientific research. NDCA has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been elucidated.
Scientific Research Applications
NDCA has been studied for a variety of scientific research applications, including its use as an inhibitor of enzymes, such as cytochrome P450, and as an inhibitor of the enzyme histone deacetylase. NDCA has been found to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. NDCA has also been found to inhibit the activity of histone deacetylase, an enzyme involved in gene expression and epigenetic regulation.
Mechanism of Action
The mechanism of action of NDCA is not fully understood, however, it is thought to be related to its ability to interact with the active site of enzymes, such as cytochrome P450 and histone deacetylase. NDCA has been found to bind to the active site of cytochrome P450, which inhibits its activity, and has also been found to bind to the active site of histone deacetylase, which inhibits its activity.
Biochemical and Physiological Effects
NDCA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cytochrome P450 and histone deacetylase, which can lead to changes in gene expression and epigenetic regulation. NDCA has also been found to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
The use of NDCA in laboratory experiments has numerous advantages. It is relatively easy to synthesize and is relatively stable, making it an ideal compound for use in experiments. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, NDCA is not without its limitations. It is a synthetic compound and its long-term effects on the body are not fully understood. Additionally, NDCA can be toxic in high doses, so it must be used with caution in laboratory experiments.
Future Directions
There are numerous potential future directions for the use of NDCA in scientific research. For example, further research could be done to investigate the long-term effects of NDCA on the body, as well as its potential therapeutic applications. Additionally, further research could be done to investigate the mechanism of action of NDCA and to develop new methods of synthesizing NDCA. Additionally, further research could be done to investigate the potential applications of NDCA in the fields of cancer research and drug development.
Synthesis Methods
NDCA can be synthesized from 2,4-dichlorophenyl isothiocyanate, 2-methylpropanamide, and sodium hydroxide. First, the 2,4-dichlorophenyl isothiocyanate is reacted with 2-methylpropanamide in a 1:1 molar ratio in the presence of sodium hydroxide, which acts as a catalyst. This reaction yields N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamideetamidine as the primary product. The reaction is carried out at room temperature and is complete within 24 hours.
properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3OS/c1-6(2)10(18)15-12-17-16-11(19-12)8-4-3-7(13)5-9(8)14/h3-6H,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVNAVZNSIVUED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one](/img/structure/B6532910.png)
![1-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}piperidine-4-carboxamide](/img/structure/B6532922.png)
![N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-methylpropanamide](/img/structure/B6532936.png)
![N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide](/img/structure/B6532944.png)
![N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopentanecarboxamide](/img/structure/B6532957.png)
![N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-ethoxyacetamide](/img/structure/B6532978.png)
![N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6532980.png)

![{[(3-methoxyphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B6533002.png)
![1-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B6533012.png)
![3-methyl-8-[(2-methylpropyl)sulfanyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6533020.png)
![3-methyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6533027.png)
![6-butyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6533035.png)
![3-methyl-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6533041.png)